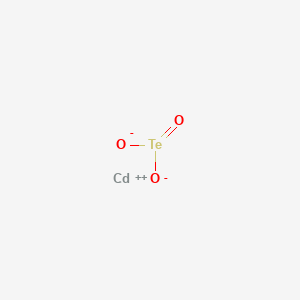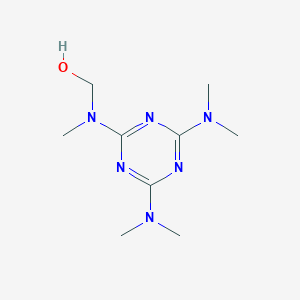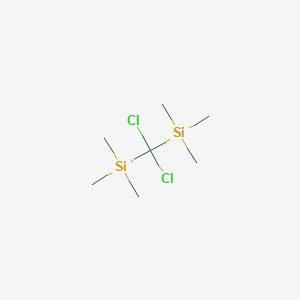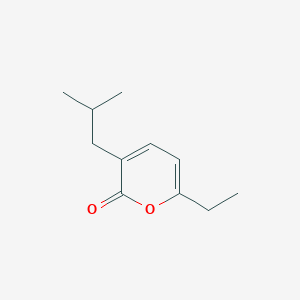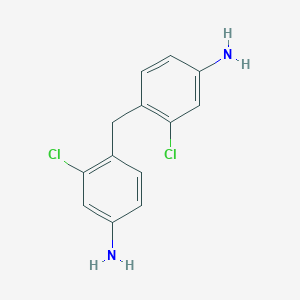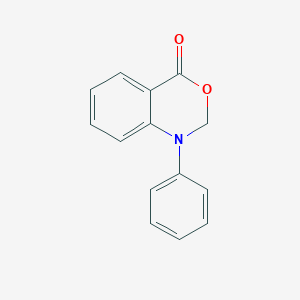
1-Phenyl-2H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2H-3,1-benzoxazin-4-one, also known as PBOX, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. PBOX is a small molecule that has been shown to have potent anticancer activity against a variety of cancer cell lines.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2H-3,1-benzoxazin-4-one is not fully understood, but it is believed to involve the activation of the intrinsic apoptotic pathway. 1-Phenyl-2H-3,1-benzoxazin-4-one has been shown to induce the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis. 1-Phenyl-2H-3,1-benzoxazin-4-one has also been found to inhibit the activity of the anti-apoptotic protein Bcl-2, which further promotes apoptosis.
Efectos Bioquímicos Y Fisiológicos
1-Phenyl-2H-3,1-benzoxazin-4-one has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer therapy. 1-Phenyl-2H-3,1-benzoxazin-4-one has been shown to induce cell cycle arrest at the G2/M phase, which prevents cancer cells from dividing and proliferating. Additionally, 1-Phenyl-2H-3,1-benzoxazin-4-one has been found to have anti-angiogenic effects, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-Phenyl-2H-3,1-benzoxazin-4-one is its potent anticancer activity against a variety of cancer cell lines. It has also been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 1-Phenyl-2H-3,1-benzoxazin-4-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 1-Phenyl-2H-3,1-benzoxazin-4-one has a short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 1-Phenyl-2H-3,1-benzoxazin-4-one. One area of research could focus on improving the solubility and stability of 1-Phenyl-2H-3,1-benzoxazin-4-one to make it more effective in vivo. Another area of research could focus on identifying the specific molecular targets of 1-Phenyl-2H-3,1-benzoxazin-4-one and elucidating its mechanism of action. Additionally, future studies could investigate the efficacy of 1-Phenyl-2H-3,1-benzoxazin-4-one in combination with other anticancer drugs. Finally, further studies could investigate the potential of 1-Phenyl-2H-3,1-benzoxazin-4-one as a therapeutic agent for other diseases, such as inflammatory disorders.
Métodos De Síntesis
The synthesis of 1-Phenyl-2H-3,1-benzoxazin-4-one involves a multistep process that begins with the condensation of o-aminophenol with benzaldehyde to form 2-hydroxy-1-phenylbenzene. This intermediate is then oxidized to form 2-hydroxy-1-phenylbenzene-1,3-dione, which is subsequently cyclized to form 1-Phenyl-2H-3,1-benzoxazin-4-one. The final product is obtained in good yield and purity using this method.
Aplicaciones Científicas De Investigación
1-Phenyl-2H-3,1-benzoxazin-4-one has been extensively studied for its anticancer activity. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 1-Phenyl-2H-3,1-benzoxazin-4-one has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, 1-Phenyl-2H-3,1-benzoxazin-4-one has been shown to have synergistic effects when combined with other anticancer drugs, making it a promising candidate for combination therapy.
Propiedades
Número CAS |
16075-09-5 |
|---|---|
Nombre del producto |
1-Phenyl-2H-3,1-benzoxazin-4-one |
Fórmula molecular |
C14H11NO2 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
1-phenyl-2H-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H11NO2/c16-14-12-8-4-5-9-13(12)15(10-17-14)11-6-2-1-3-7-11/h1-9H,10H2 |
Clave InChI |
OJVFIJUQEKMZNS-UHFFFAOYSA-N |
SMILES |
C1N(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
SMILES canónico |
C1N(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



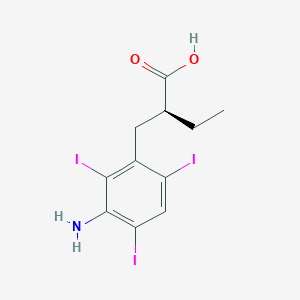
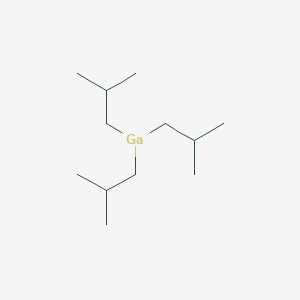
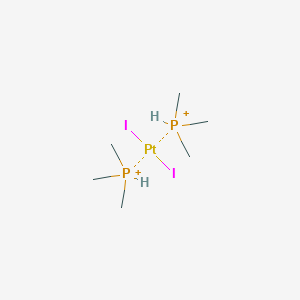
acetic acid](/img/structure/B99544.png)
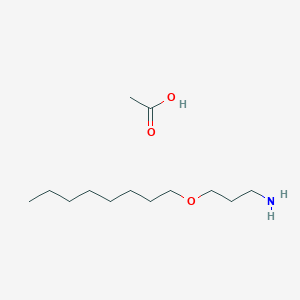
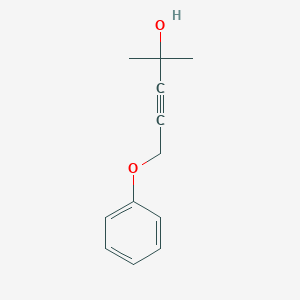
![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)

